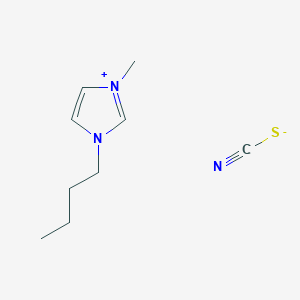

1-Butyl-3-methylimidazolium thiocyanate

Beschreibung

Contextualization within Modern Ionic Liquid Chemistry

1-Butyl-3-methylimidazolium thiocyanate (B1210189) is a prominent member of the imidazolium-based family of ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and they have garnered immense interest as potential replacements for volatile organic compounds (VOCs) in various chemical processes. dcu.ie The unique properties of ILs, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, position them as "green" solvents and materials. mdpi.comnih.gov The [BMIM]⁺ cation is one of the most common and well-studied cations in ionic liquid research, often paired with various anions to tailor the resulting IL's properties for specific tasks. dcu.iemdpi.comnih.gov The thiocyanate (SCN⁻) anion, in this case, imparts specific functionalities and properties to the ionic liquid, making [BMIM][SCN] a subject of targeted research. researchgate.net

Significance as a Designer Solvent and Functional Material

The concept of "designer solvents" is central to the appeal of ionic liquids, and [BMIM][SCN] is a prime example. By altering the cation or anion, researchers can fine-tune properties like viscosity, polarity, and solubility to suit a particular application. chemicalbook.com [BMIM][SCN] has been identified as a "task-specific ionic liquid" (TSIL), where the thiocyanate anion is not merely a passive component but an active participant in chemical reactions. researchgate.net This functional aspect allows it to act as both a solvent and a reagent, for instance, in the conversion of alkyl halides to alkyl thiocyanates. researchgate.net Its ability to dissolve a wide range of organic and inorganic materials, including challenging biopolymers like cellulose (B213188), further underscores its significance as a versatile medium for chemical processing. rsc.orgresearchgate.net

Historical Development and Research Trajectory

The exploration of imidazolium-based ionic liquids began to gain significant momentum in the late 20th and early 21st centuries. While early research focused on their application as electrolytes and in catalysis, the trajectory for [BMIM][SCN] has expanded considerably. uni-pannon.humdpi.com Initial studies often centered on its synthesis and fundamental physical properties. nih.govelsevierpure.com More recent research has explored its utility in specialized areas such as biomass processing, particularly the dissolution of cellulose and cellulose derivatives. rsc.orgresearchgate.netresearchgate.net Another significant research avenue has been its application in extractive desulfurization of fuels, where it serves as an efficient extraction agent for sulfur-containing compounds. nih.govresearchgate.net The development of [BMIM][SCN] as a task-specific ionic liquid for nucleophilic substitution reactions represents a more advanced stage in its research trajectory, showcasing the move towards creating ILs with specific chemical functionalities. researchgate.net

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.CHNS/c1-3-4-5-10-7-6-9(2)8-10;2-1-3/h6-8H,3-5H2,1-2H3;3H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXHYMZEOJSYQH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(#N)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047914 | |

| Record name | 1-Butyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344790-87-0 | |

| Record name | 1-Butyl-3-methylimidazolium thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344790-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Pathways for 1 Butyl 3 Methylimidazolium Thiocyanate

Direct Synthesis from Imidazole (B134444) Derivatives

The most common pathway to [BMIM]SCN begins with the quaternization of an imidazole derivative, specifically 1-methylimidazole (B24206). This nucleophilic substitution reaction involves reacting 1-methylimidazole with a butyl halide, typically 1-chlorobutane (B31608) or 1-bromobutane, to form the corresponding 1-butyl-3-methylimidazolium halide salt ([BMIM]Cl or [BMIM]Br). researchgate.netresearchgate.net

The reaction is typically performed by refluxing equimolar amounts of 1-methylimidazole and 1-chlorobutane, sometimes in a solvent like toluene (B28343) or acetonitrile (B52724), for an extended period, often ranging from 24 to 72 hours. rsc.orgnih.govresearchgate.net The resulting product, a viscous liquid or solid, is then washed with a solvent such as ethyl acetate (B1210297) to remove any unreacted starting materials. nih.gov The general scheme for this initial step is the reaction of n-methylimidazole with 1-chlorobutane. researchgate.net

Following the synthesis of the [BMIM]⁺ halide, the thiocyanate (B1210189) anion is introduced via an anion exchange reaction, which is detailed in section 2.3.

Solvent-Free Synthesis Techniques

To align with the principles of green chemistry, solvent-free methods for the synthesis of the precursor, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), have been developed. One approach involves the reaction of 1-methylimidazole with 1-chlorobutane in the absence of any solvent, which can be conducted in a microchannel flow reactor at elevated temperatures (120–180 °C) and pressure. researchgate.net This method can produce [BMIM]Cl with high selectivity and output. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another prominent green technique that significantly accelerates reaction rates, leading to higher yields and selectivity with reduced side products. scielo.org.mx The use of microwave irradiation can dramatically enhance the rate of nucleophilic substitution reactions for creating the imidazolium (B1220033) cation. scielo.org.mx This method is valued for reducing or eliminating the need for traditional organic solvents, thereby minimizing the generation of volatile organic compounds (VOCs). scielo.org.mxphcogrev.com

Anion Exchange Reactions for Thiocyanate Incorporation

The introduction of the thiocyanate anion is a critical step and is almost universally achieved through an anion exchange reaction, where the halide anion of the precursor salt is replaced by SCN⁻.

The most conventional method for incorporating the thiocyanate anion is a metathesis reaction. researchgate.netrsc.org In this process, a 1-butyl-3-methylimidazolium halide, such as [BMIM]Cl, is dissolved in a suitable solvent (e.g., water, dichloromethane, or acetonitrile) and reacted with a thiocyanate salt like potassium thiocyanate (KSCN), sodium thiocyanate (NaSCN), or ammonium (B1175870) thiocyanate. researchgate.netorgsyn.org

The driving force for the reaction is often the precipitation of the inorganic halide salt (e.g., KCl or NaCl) from the reaction mixture, which can then be removed by filtration. rsc.org For instance, [BMIM]Cl is reacted with KSCN in a solvent. The resulting potassium chloride precipitate is filtered off, and the desired ionic liquid, [BMIM]SCN, is obtained after removing the solvent. orgsyn.org The final product is typically washed and dried under vacuum to ensure high purity. rsc.orgorgsyn.org

Table 1: Comparison of Metathesis Reaction Parameters This is an interactive table. You can sort and filter the data by clicking on the headers.

| [BMIM] Precursor | Thiocyanate Salt | Solvent | Typical Reaction Time | Yield |

|---|---|---|---|---|

| [BMIM]Cl | KSCN | Water/Dichloromethane | 2 hours | 91% |

| [BMIM]Cl | NaSCN | Acetonitrile | Not Specified | High |

A more advanced and greener alternative to traditional metathesis is the use of carbonate precursor routes, such as the patented Carbonate Based Ionic Liquid Synthesis (CBILS©) technology. proionic.comrsc.orgrsc.org This method is designed to produce ultra-pure, halide-free ionic liquids. proionic.comproionic.com

The process involves first synthesizing a [BMIM]⁺ carbonate or hydrogencarbonate intermediate. This intermediate then reacts with a source of the thiocyanate anion. There are two main pathways for this anion exchange:

Reaction with a Brønsted acid: The carbonate precursor reacts with thiocyanic acid (HSCN). The carbonate anion decomposes into water and gaseous carbon dioxide, which shifts the equilibrium to favor the quantitative formation of [BMIM]SCN. sigmaaldrich.com

Reaction with a metal salt: The carbonate precursor is reacted with a metal thiocyanate salt, such as calcium thiocyanate (Ca(SCN)₂). This results in the formation of the desired [BMIM]SCN and the precipitation of an insoluble metal carbonate (e.g., CaCO₃), which is easily removed by filtration. sigmaaldrich.com

A key advantage of the CBILS© route is the complete avoidance of halide intermediates, leading to products with extremely low halide content (<5 ppm) and eliminating halide waste streams. proionic.com

Optimization of Synthetic Yields and Purity

Achieving high yield and purity is critical for the application of [BMIM]SCN. Optimization strategies focus on controlling reaction parameters and implementing effective purification protocols.

Key parameters that are often adjusted include:

Reaction Temperature: Influences reaction kinetics and can minimize side reactions.

Reaction Time: Ensuring the reaction goes to completion without product degradation.

Stoichiometry of Reactants: Using a slight excess of one reactant can drive the reaction to completion.

Purification is a crucial final step. Common procedures include:

Washing: The crude product is washed multiple times with solvents like ethyl acetate to remove non-polar impurities and unreacted starting materials. researchgate.netnih.gov

Solvent Extraction: When the synthesis is performed in a solvent like dichloromethane, the ionic liquid phase is separated and washed with water to remove residual inorganic salts. rsc.orgorgsyn.org

Treatment with Activated Charcoal: To remove colored impurities, the ionic liquid can be treated with activated charcoal followed by filtration. rsc.org

Drying: The final product is typically dried under high vacuum to remove any residual water or organic solvents. rsc.orgorgsyn.org

The purity of the final product is often verified using techniques such as NMR spectroscopy (¹H-NMR and ¹³C-NMR) and Fourier-transform infrared spectroscopy (FTIR). nih.gov

Table 2: Research Findings on Synthesis Optimization This is an interactive table. You can sort and filter the data by clicking on the headers.

| Method | Key Optimization Step | Result | Reference |

|---|---|---|---|

| Metathesis | Use of KBF₄ instead of NaBF₄ for BF₄⁻ anion exchange (analogous principle) | Avoided contamination from the initial halide salt. | orgsyn.org |

| Quaternization | Use of a microchannel flow reactor | Achieved high selectivity and specific output for [BMIM]Cl. | researchgate.net |

| Purification | Repeated recrystallization from ethyl acetate | Yielded a white crystalline solid of [BMIM]Cl precursor. | rsc.org |

Green Chemistry Principles in 1-Butyl-3-methylimidazolium Thiocyanate Synthesis

The synthesis of [BMIM]SCN is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Several of the aforementioned synthetic strategies align with these principles:

Waste Prevention: The CBILS© technology is a prime example, as it is designed to be a waste-free process with high atom economy, avoiding the generation of inorganic salt byproducts seen in traditional metathesis. proionic.comproionic.com

Safer Solvents and Auxiliaries: Solvent-free synthesis and microwave-assisted methods reduce or eliminate the need for volatile organic solvents. researchgate.netscielo.org.mx Water is also used as a green solvent in some metathesis and purification steps. orgsyn.org

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. phcogrev.comrsc.org

Catalysis: While not always catalytic, the use of task-specific ionic liquids like [BMIM]SCN itself can act as both a recyclable solvent and a reagent, embodying green principles. researchgate.nettci-thaijo.org

By embracing these greener routes, the environmental impact of producing this compound can be substantially minimized, making it a more sustainable chemical for its various applications.

Advanced Spectroscopic and Structural Characterization of 1 Butyl 3 Methylimidazolium Thiocyanate

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the conformational characteristics of the ions in [BMIM][SCN]. Raman and Fourier-Transform Infrared (FTIR) spectroscopy are complementary methods, probing changes in polarizability and dipole moment, respectively. westmont.eduutahlegalpot.com

Raman spectroscopy of [BMIM][SCN] reveals distinct vibrational modes corresponding to both the 1-butyl-3-methylimidazolium cation and the thiocyanate (B1210189) anion. westmont.edu The assignment of these spectral peaks is often aided by ab initio calculations, which correlate well with experimental results. westmont.eduutahlegalpot.com

The high-frequency region, from 2800 to 3300 cm⁻¹, is characterized by C-H stretching vibrations. westmont.edu Five distinct peaks are typically observed in this area. westmont.edu The peaks at 2975 cm⁻¹, 2914 cm⁻¹, and 2850 cm⁻¹ are assigned to CH₃ asymmetric stretching, and CH₂ asymmetric and symmetric stretching modes, respectively. westmont.edu Broader peaks at higher wavenumbers (around 3100 and 3175 cm⁻¹) are also attributed to C-H stretching, with potential contributions from the imidazolium (B1220033) ring's NC(H)NCH stretch. westmont.edu

The spectral region between 1000 and 1700 cm⁻¹ contains vibrational modes from the imidazolium ring and aliphatic C-H bending. westmont.edu Ring stretching modes for C=C and C=N are observed at 1645 cm⁻¹ and 1566 cm⁻¹. westmont.edu

A selection of prominent Raman peaks and their corresponding vibrational assignments are detailed below.

| Wavenumber (cm⁻¹) | Assigned Vibrational Mode |

| 3175, 3100 | Alkyl C-H Stretch / Ring NC(H)NCH Stretch |

| 2975 | CH₃ Asymmetric Stretch |

| 2914 | CH₂ Asymmetric Stretch |

| 2850 | CH₂ Symmetric Stretch |

| 1645, 1566 | C=C and C=N Ring Stretching Modes |

Data sourced from Phillips et al. (2016). westmont.edu

FTIR spectroscopy provides complementary information for the molecular confirmation of [BMIM][SCN]. nih.gov The FTIR spectrum displays characteristic absorption bands that confirm the structure of the imidazolium cation and the presence of the thiocyanate anion. nih.govresearchgate.net Key features in the spectrum include the C-H stretching bands of the methyl and butyl groups, as well as vibrations from the imidazolium ring framework. A characteristic band around 1573 cm⁻¹ is indicative of the imidazolium framework. researchgate.net The spectrum also clearly shows the strong, sharp absorption band corresponding to the C≡N stretch of the thiocyanate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the molecular structure of synthesized [BMIM][SCN] by probing the local chemical environments of ¹H and ¹³C nuclei. nih.govresearchgate.net

The ¹H-NMR spectrum of the 1-butyl-3-methylimidazolium cation provides unambiguous evidence of its structure. nih.gov The spectrum shows characteristic signals for the protons on the imidazolium ring and the butyl chain. rsc.org The most downfield signal, typically a singlet, corresponds to the acidic proton between the two nitrogen atoms (N-CH-N). rsc.org Other protons on the ring appear as triplets, while the protons of the butyl group and the methyl group attached to the nitrogen show distinct chemical shifts and multiplicities (triplet, multiplet, singlet) corresponding to their positions. rsc.org

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 10.11 | s | N-CH-N |

| 7.61 | t | NCHCHN |

| 7.48 | t | NCHCHN |

| 4.24 | t | N-CH₂CH₂ |

| 4.02 | s | N-CH₃ |

| 1.85-1.74 | m | NCH₂CH₂CH₂CH₃ |

| 1.27 | h | NCH₂CH₂CH₂CH₃ |

| 0.84 | t | NCH₂CH₂CH₂CH₃ |

¹H-NMR data for the [BMIM] cation, adapted from Ghodke et al. (2016). rsc.org

The ¹³C-NMR spectrum further confirms the carbon framework of the [BMIM] cation. nih.gov Each carbon atom in the molecule gives a distinct signal, allowing for complete structural verification. rsc.org

| Chemical Shift (δ ppm) | Assignment |

| 136.31 | N-C-N |

| 123.59 | N-CH=CH-N |

| 122.17 | N-CH=CH-N |

| 49.29 | N-CH₂ |

| 36.57 | N-CH₃ |

| 31.95 | NCH₂-CH₂ |

| 19.21 | NCH₂CH₂-CH₂ |

| 13.29 | CH₂-CH₃ |

¹³C-NMR data for the [BMIM] cation, adapted from Ghodke et al. (2016). rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Elucidation

X-ray Photoelectron Spectroscopy (XPS) is employed to probe the core-level binding energies of the constituent elements in [BMIM][SCN], offering insights into the electronic structure and atomic environment of the ionic liquid. nih.govnih.gov Combined experimental and computational studies demonstrate that the ground state electronic structure can be inferred directly from XPS measurements. nih.gov The analysis of core-level binding energies reveals the influence of long-range electrostatic interactions within the liquid. nih.gov

In these studies, photoelectron spectra are often charge-referenced to a known value, such as the C_alkyl 1s binding energy at 289.58 eV. nih.govacs.org This allows for consistent comparison and interpretation of the electronic environments of the different nitrogen, carbon, and sulfur atoms. nih.gov High-resolution scans of the N 1s, C 1s, and S 2p regions show distinct peaks corresponding to the different chemical states of these elements in the cation and anion. nih.gov For instance, the N 1s spectrum can distinguish between the nitrogen atoms of the imidazolium cation and the nitrogen of the thiocyanate anion. nih.gov

| Core Level | Binding Energy (eV) | Assignment Reference |

| C_alkyl 1s | 289.58 | Literature value used for charge referencing. nih.govacs.org |

| N_anion 1s | 402.37 | Experimental value for [BMIM][SCN]. nih.govacs.org |

Data sourced from Weatherly et al. (2022). nih.govnih.govacs.org

Other Advanced Characterization Techniques (e.g., Mass Spectrometry)

Beyond the foundational spectroscopic techniques of NMR, FTIR, and Raman, a suite of other advanced methods provides deeper insights into the structure, composition, and behavior of 1-Butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]). These techniques probe the compound's properties from its elemental composition and electronic structure to its thermal stability and interfacial organization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the characterization of ionic liquids, including [BMIM][SCN]. Electrospray Ionization (ESI) is a particularly suitable technique as it allows for the direct analysis of the non-volatile and thermally sensitive ionic species in the liquid phase. wvu.eduresearchgate.net

In ESI-MS analysis, both the cation, 1-butyl-3-methylimidazolium ([BMIM]⁺), and the anion, thiocyanate ([SCN]⁻), can be detected and characterized. researchgate.netnih.gov The technique is not only used for confirming the molecular mass of the constituent ions but also for studying their aggregation and fragmentation patterns. nih.govasianpubs.org By adjusting the conditions within the mass spectrometer, such as the cone voltage, it is possible to observe molecular aggregates like [C(CA)n]⁺ or [A(CA)n]⁻ (where C is the cation and A is the anion) or to induce fragmentation of the parent ions to elucidate their structure. researchgate.netnih.gov

Research on related 1-butyl-3-methylimidazolium-based ionic liquids using ESI-MS/MS (tandem mass spectrometry) has provided detailed information on their gas-phase fragmentation pathways. asianpubs.org For instance, studies on the thermal decomposition of imidazolium salts coupled with mass spectrometry (TG-MS) have identified volatile degradation products, offering a picture of the compound's stability and breakdown mechanisms. mdpi.comresearchgate.net In the case of 1-butyl-3-methylimidazolium chloride, a related halide ionic liquid, Knudsen Effusion Mass Spectrometry (KEMS) identified decomposition products such as methyl chloride, butylimidazole, butyl chloride, and methylimidazole. mdpi.com

Table 1: Representative Mass Spectrometry Data for Imidazolium-Based Ionic Liquids

| Technique | Ion/Fragment Observed | m/z (mass-to-charge ratio) | Observation Context | Reference |

|---|---|---|---|---|

| ESI-MS | 1-butyl-3-methylimidazolium Cation ([BMIM]⁺) | 139 | Parent Cation | asianpubs.org |

| ESI-MS | Thiocyanate Anion ([SCN]⁻) | 58 | Parent Anion | westmont.edu |

| TG-MS | 1-methylimidazole (B24206) | 82 | Thermal degradation product | mdpi.com |

| TG-MS | 1-butanol | 74 | Thermal degradation product | mdpi.com |

This table is illustrative, based on typical findings for imidazolium ionic liquids. The exact fragmentation patterns can vary with experimental conditions.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. A combined experimental and computational XPS study on [BMIM][SCN] has provided a detailed understanding of its electronic structure. nih.govnih.gov

The analysis confirmed that initial-state effects, which relate to the ground state electronic structure, are the dominant factor in the measured core-level binding energies. nih.gov This validates the use of XPS to directly infer the electronic environment of the atoms in the ionic liquid. nih.gov The study employed ab initio molecular dynamics to simulate the XPS data, showing that long-range electrostatic interactions within the liquid significantly influence the core-level binding energies. nih.gov This highlights the importance of considering the bulk liquid environment rather than isolated ion pairs when interpreting XPS spectra of ionic liquids. nih.gov

Table 2: Experimental Core-Level Binding Energies for [BMIM][SCN]

| Element | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| Carbon | C 1s | ~285 - 288 | nih.gov |

| Nitrogen | N 1s | ~399 - 402 | nih.gov |

| Sulfur | S 2p | ~163 - 164 | nih.gov |

Note: The binding energy ranges reflect the different chemical environments of the atoms within the cation and anion.

Other Relevant Techniques

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of [BMIM][SCN]. nih.gov TGA measures the change in mass as a function of temperature, identifying the onset of decomposition. Studies on similar imidazolium salts show that thermal stability is influenced by the nature of the anion. longdom.org For instance, the thermal decomposition of [BMIM][SCN] has been studied in the context of its application in desulfurization. nih.gov

X-ray Diffraction (XRD): While a crystal structure for [BMIM][SCN] is not widely reported, XRD is a principal technique for analyzing the solid-state structure of ionic liquids that crystallize. researchgate.net Studies on analogous compounds like 1-butyl-3-methylimidazolium nitrate (B79036) and halides reveal complex structural arrangements, polymorphism, and the nature of intermolecular interactions, such as hydrogen bonding in the crystalline state. researchgate.netacs.org

Sum-Frequency Generation Vibrational Spectroscopy (SFG-VS): This surface-specific vibrational spectroscopy technique has been used to probe the interfacial structure of [BMIM][SCN] at the air-water interface. nih.govresearchgate.net The research revealed that both the [BMIM]⁺ cation and the [SCN]⁻ anion adsorb at the interface. nih.gov Furthermore, SFG-VS provided insights into the orientation of the ions at the surface, indicating that with increasing concentration, a double-layer adsorption structure forms. nih.govresearchgate.net

Computational and Theoretical Investigations of 1 Butyl 3 Methylimidazolium Thiocyanate

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Assignments

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For [BMIM][SCN], DFT calculations have been employed to understand molecular geometries, vibrational modes, and the nature of ion pairing.

Recent studies have utilized DFT to analyze the interfacial structure of [BMIM][SCN] at the air-water interface. Combined with sum-frequency generation (SFG) vibrational spectroscopy, DFT calculations revealed that thiocyanate (B1210189) (SCN⁻) anions form clustering structures at the interface. researchgate.net Test calculations on isolated SCN⁻ anions using the B3LYP functional and 6-31g(d, p) basis set have been performed to distinguish between intra-ionic and inter-ionic contributions to the electronic environment. nih.gov These calculations involved systematically modifying the S–C and N–C bond lengths to observe their effect on core-level binding energies. nih.gov For instance, the average S-C bond length was found to be 1.65 Å and the N-C bond length was 1.20 Å in the bulk liquid phase. nih.gov DFT is also fundamental for interpreting vibrational spectra, such as those from SFG, by assigning observed spectral peaks to specific molecular vibrations, like the C-H stretching modes of the cation's butyl chain and the C≡N stretching mode of the anion. researchgate.netnih.gov

Ab Initio Molecular Dynamics (AIMD) Simulations for Bulk Liquid Behavior

Ab Initio Molecular Dynamics (AIMD) is a simulation method that computes the forces acting on atoms from first principles (quantum mechanics) as the simulation progresses. This avoids the need for empirical force fields, making it particularly useful for studying systems where charge transfer and polarization are significant, such as ILs.

An AIMD simulation of bulk liquid [BMIM][SCN] was conducted to probe its electronic structure and atomic environment, with results compared against X-ray photoelectron spectroscopy (XPS) data. nih.govnih.gov The simulation involved a cell of 32 ion pairs, run for 30 picoseconds to ensure equilibration. nih.gov This study confirmed that the ground state electronic structure of the IL can be directly inferred from XPS measurements. nih.govnih.gov A key finding was that long-range interactions significantly affect the core-level binding energies of the ions, demonstrating that simplified models considering only single ion pairs are insufficient to describe the complex interactions within the bulk liquid. nih.govnih.gov The simulation also highlighted the role of site electrostatic potentials and intramolecular bond length fluctuations in determining the core-level binding energies. nih.gov

Table 1: AIMD Simulation Parameters for [BMIM][SCN]

| Parameter | Value |

|---|---|

| System Size | 32 [BMIM][SCN] ion pairs |

| Density | 1.07 g/cm³ |

| Simulation Time | 30 ps |

| Time Step | 1 fs |

| Ensemble | NVT (Nosé thermostat) |

| Temperature | 398 K |

This interactive table summarizes the key parameters used in a representative AIMD simulation of bulk [BMIM][SCN]. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Microstructure

Classical Molecular Dynamics (MD) simulations, which use pre-defined force fields to describe interatomic forces, are a powerful tool for studying the structure and dynamics of ILs over longer timescales and larger system sizes than AIMD. researchgate.netnih.gov For imidazolium-based ILs, MD simulations provide detailed pictures of the liquid's microstructure, including the spatial distribution of ions and the nature of intermolecular forces. researchgate.net

Conductor-like Screening Model for Real Solvents (COSMO-RS) for Solvation Dynamics

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method based on quantum chemistry that predicts thermodynamic properties of fluids and mixtures. It is particularly valuable for screening potential ILs for specific applications, such as extraction processes. urjc.es

COSMO-RS has been used to study [BMIM][SCN] in various contexts. In one study, it was combined with MD simulations to understand the extraction of naphthenic acid, where COSMO-RS provided predictions of the phase equilibria and a deeper understanding of the interactions between the IL and the solute. urjc.es The method generates a "σ-profile" for each molecule, which is a histogram of its surface polarity, allowing for a quantum-mechanically based prediction of intermolecular interactions. urjc.es In another application, COSMO-RS was used to calculate the parameters for the PC-SAFT equation of state to predict the density of mixtures containing [BMIM][SCN] and ethanolamines. acs.org It has also been used to investigate intermolecular interactions in mixtures of a similar thiocyanate-based IL with organic solvents, complementing experimental findings. figshare.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and other molecular features. wiley-vch.de It provides a rigorous method for partitioning molecular properties into atomic contributions. wiley-vch.de

For [BMIM][SCN] dissolved in dimethyl sulfoxide, QTAIM analysis has been used to investigate the intra- and interionic interactions at bond critical points. dntb.gov.ua By examining the electron density (ρ) and its Laplacian (∇²ρ) at these points, QTAIM can characterize the nature of chemical interactions. For example, it can distinguish between covalent bonds and weaker non-covalent interactions like hydrogen bonds or van der Waals forces, providing a quantitative description of the forces holding the ionic liquid together.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. It is based on the electron density and its derivatives and is often used in conjunction with QTAIM.

NCI analysis has been applied to solutions of [BMIM][SCN] in dimethyl sulfoxide to provide a visual and chemical understanding of the non-covalent interactions present. dntb.gov.ua The method generates 3D plots that highlight regions of space involved in interactions such as hydrogen bonding and dispersion forces. These visualizations are color-coded to indicate the strength and type of interaction, offering intuitive insights into how the [BMIM]⁺ cations, [SCN]⁻ anions, and solvent molecules arrange themselves and interact with one another.

Modeling of Thermodynamic and Transport Properties

Various theoretical models are used to correlate and predict the thermodynamic and transport properties of [BMIM][SCN] and its mixtures. These models are essential for engineering applications.

Equation of State Models: The PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) equation of state has been successfully used to model the density of binary mixtures of [BMIM][SCN] with ethanolamines. acs.org

Activity Coefficient Models: For correlating phase equilibria data, models such as NRTL (Non-Random Two-Liquid), UNIQUAC, and Wilson have been applied. For example, the NRTL equation was used to correlate both solid-liquid equilibria (SLE) with alcohols and liquid-liquid equilibria (LLE) with various organic solvents like alkanes and ethers. nih.gov

Transport Property Models: The temperature dependence of transport properties like viscosity is often described by the Vogel-Fulcher-Tammann (VFT) equation. researchgate.net

Excess Property Models: To describe the deviation from ideal behavior in mixtures, excess properties like excess molar volume (VE) are calculated. These experimental data are often fitted using polynomial equations, such as the Redlich-Kister equation, which provides parameters that characterize the nature and strength of intermolecular interactions in the mixture. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation or Formula |

|---|---|

| 1-Butyl-3-methylimidazolium thiocyanate | [BMIM][SCN] |

| Dimethyl sulfoxide | DMSO |

| Ethanolamine | MEA |

| Diethanolamine | DEA |

| Triethanolamine | TEA |

| Naphthenic acid | N/A |

| Water | H₂O |

| 1-octanol | C₈H₁₈O |

| n-hexane | C₆H₁₄ |

| Benzene (B151609) | C₆H₆ |

| Cyclohexane (B81311) | C₆H₁₂ |

Interfacial Phenomena and Adsorption Behavior of 1 Butyl 3 Methylimidazolium Thiocyanate

Sum-Frequency Generation Vibrational Spectroscopy (SFG-VS) at Air-Liquid Interfaces

Sum-frequency generation vibrational spectroscopy (SFG-VS) is a powerful surface-sensitive technique used to investigate the molecular structure at interfaces. aip.org Studies on aqueous solutions of [BMIM]SCN have employed SFG-VS to probe the vibrational signatures of both the cation and the anion at the air-water interface. nih.govresearchgate.net

Polarization-dependent SFG-VS measurements have shown a significant increase in the signal intensity for both the CH stretching modes of the cation's butyl chain and the CN stretching mode of the thiocyanate (B1210189) anion as the concentration of the ionic liquid increases. aip.orgnih.govresearchgate.net This signal enhancement reaches a peak at a specific concentration, a mole fraction of 0.01, before decreasing significantly at higher concentrations. nih.govresearchgate.net The initial rise in signal intensity corresponds to the adsorption and ordering of both [BMIM]⁺ and SCN⁻ ions at the interface. nih.gov The subsequent decline in the SFG signal at concentrations above the 0.01 mole fraction is attributed to the formation of a double-layer structure, which leads to a more disordered orientation of the molecules from the perspective of SFG-VS. nih.govresearchgate.net

The key vibrational modes observed are:

CH Stretching Modes: Peaks around 2871 cm⁻¹ and 2934 cm⁻¹ are assigned to the symmetric stretching vibration (r⁺) and the Fermi resonance (r⁺FR) of the terminal methyl group on the butyl chain of the [BMIM]⁺ cation, respectively. researchgate.net A peak at approximately 2855 cm⁻¹ corresponds to the methylene (B1212753) symmetric stretching mode (d⁺). researchgate.net

CN Stretching Mode: The vibrational signature of the SCN⁻ anion is observed in the SFG spectra, indicating its presence at the air-water interface along with the cation. nih.govresearchgate.net

Adsorption Mechanisms and Double Layer Structure Formation

The adsorption of [BMIM]SCN at the air-water interface does not follow a simple successive mechanism where cations adsorb first, followed by anions. nih.gov Instead, experimental evidence from SFG-VS suggests that the [BMIM]⁺ cations and SCN⁻ anions adsorb at the interface simultaneously. nih.gov

As the bulk concentration of the ionic liquid increases, a dramatic drop in surface tension is observed, which correlates with the initial increase in the SFG signal. nih.govresearchgate.net This indicates that the ions are populating the interface. However, upon reaching a mole fraction of 0.01, the SFG signal begins to decrease while the surface tension remains relatively constant. nih.gov This phenomenon is explained by the formation of a double-layer adsorption structure at the air/water interface. nih.govresearchgate.net In this arrangement, the initial layer of adsorbed ions is supplemented by a second, counter-ion layer, leading to a more complex and less net-ordered structure that results in a diminished SFG signal. nih.gov This formation of layered, charge-separated structures is a known phenomenon for ionic liquids at various interfaces. osti.gov

Surface Tension Measurements and Thermodynamic Gibbs Free Energy of Adsorption

Surface tension measurements are crucial for understanding the surface activity of [BMIM]SCN. For pure [BMIM]SCN, the surface tension has been measured at various temperatures, with a value of 47.44 mN·m⁻¹ reported at 298.15 K. researchgate.net In aqueous solutions, the surface tension decreases sharply with an increasing concentration of [BMIM]SCN, which is characteristic of surface-active solutes. nih.govresearchgate.net

The relationship between surface tension and concentration allows for the calculation of thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ₐₑₛ). This value quantifies the spontaneity of the adsorption process. For the SCN⁻ anion, the free energy of adsorption at the air/water interface has been determined to be -1.53 ± 0.04 kcal/mol. researchgate.net The analysis of surface tension data, for instance using the Shereshefsky model, provides thermodynamic insights that can be compared with the structural information obtained from SFG-VS. nih.gov The decrease in surface tension is most pronounced up to the concentration where the SFG signal is maximal (mole fraction of 0.01), after which the surface tension plateaus, indicating surface saturation. nih.gov

Table 1: Surface Tension of [BMIM]SCN and its Aqueous Solutions

| Substance | Condition | Surface Tension (mN·m⁻¹) | Reference |

|---|---|---|---|

| Pure [BMIM]SCN | 298.15 K | 47.44 | researchgate.net |

| [BMIM]SCN Aqueous Solution | Low Concentration | Decreasing with concentration | nih.gov |

| Mole Fraction ≈ 0.01 | Reaches minimum value | nih.gov | |

| High Concentration (>0.01) | Remains relatively constant | nih.gov |

Molecular Orientation and Surface Density Analysis at Interfaces

Quantitative analysis of polarization-dependent SFG-VS data allows for the determination of the molecular orientation of the ions at the air-water interface. nih.gov For the [BMIM]SCN system, this analysis reveals specific orientations for both the cation's alkyl chain and the anion.

The butyl chain of the [BMIM]⁺ cation orients itself with the terminal methyl (CH₃) group pointing away from the liquid phase into the air. researchgate.net As the bulk concentration of the ionic liquid increases, the tilt angle of this CH₃ group's symmetry axis relative to the surface normal changes. Specifically, it shifts from approximately 18° to 32° as the concentration increases beyond the point of maximum SFG signal. nih.gov

Simultaneously, the orientation of the thiocyanate anion (SCN⁻) also changes. The transition dipole of the SCN⁻ anion shifts its apparent molecular orientation from about 51° to 46° with respect to the surface normal as the bulk concentration increases. nih.govresearchgate.net This change in orientation for both ions is a direct consequence of the evolving surface density and the formation of the double-layer structure at higher concentrations. nih.gov The initial adsorption allows for a more ordered arrangement, but as the surface becomes more crowded and the second layer forms, the ions must reorient to accommodate the new interfacial environment.

Table 2: Molecular Orientation at the Air-Water Interface of [BMIM]SCN Solutions

| Molecular Group | Concentration Range | Tilt Angle (from surface normal) | Reference |

|---|---|---|---|

| CH₃ Group of Butyl Chain | Low to Peak SFG Signal (X ≈ 0.01) | ~18° | nih.gov |

| High (>0.01 Mole Fraction) | ~32° | nih.gov | |

| SCN⁻ Anion | Low to Peak SFG Signal (X ≈ 0.01) | ~51° | nih.gov |

| High (>0.01 Mole Fraction) | ~46° | nih.gov |

Electrochemical Research and Applications of 1 Butyl 3 Methylimidazolium Thiocyanate

Role as an Electrolyte Component in Energy Storage Devices

Ionic liquids are of significant interest for energy storage applications due to their low volatility, high thermal stability, and wide electrochemical windows, which can enhance the safety and performance of devices like batteries and supercapacitors.

In the realm of lithium-ion batteries, enhancing safety is a critical research goal, often pursued by replacing flammable liquid electrolytes with solid polymer electrolytes (SPEs). [BMIM][SCN] has been investigated as a component in these SPEs. The presence of the polarizable thiocyanate (B1210189) anion (-SCN) allows [BMIM][SCN] to exhibit a high degree of solubility for lithium salts like lithium perchlorate (B79767) (LiClO₄) and N-lithiotrifluoromethanesulfonimide (LiTFSI) compared to other room temperature ionic liquids. researchgate.netchemicalbook.com

Research into hybrid SPEs based on poly(vinylidene fluoride) (PVDF) has shown that incorporating a related magnetic ionic liquid, 1-butyl-3-methylimidazolium cobalt(II) isothiocyanate, can yield promising results. In one study, a blend with 40 wt% of the ionic liquid achieved an ionic conductivity of 7 × 10⁻⁴ mS cm⁻¹ at room temperature. xmu.edu.cn Cathodic half-cells using this SPE demonstrated good reversibility and excellent cycling behavior, with a discharge capacity of 80 mAh g⁻¹ at a C/10-rate and a Coulombic efficiency of 99%. xmu.edu.cn While this specific study used a cobalt-complexed thiocyanate, it highlights the potential of the [BMIM] cation and thiocyanate anion structure in battery applications.

While imidazolium-based ionic liquids are explored for various battery chemistries, including aluminum-air batteries to suppress byproduct formation, specific research detailing the performance of 1-butyl-3-methylimidazolium thiocyanate in this application is not prominently available in current literature. mdpi.comresearchgate.net

Imidazolium-based ionic liquids are considered promising electrolytes for supercapacitors, which require high power density and long cycle life. researchgate.net The advantages of using these materials include their tunable physicochemical properties, low viscosity, and high ionic conductivity. researchgate.net Research has been conducted on various [BMIM]-based ionic liquids for supercapacitor applications. For instance, studies on 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) have been performed to evaluate its performance and high-temperature endurance as a supercapacitor electrolyte. researchgate.net Other research has focused on the interface between graphene electrodes and ionic liquids like 1-butyl-3-methylimidazolium dicyanamide, which is crucial for understanding the formation of the electrochemical double layer that governs supercapacitor performance. researchgate.net Although [BMIM][SCN] is listed as a potential electrolyte for supercapacitors, detailed studies focusing specifically on its performance metrics in such devices are limited in the available literature. researchgate.net

Ionic Conductivity Enhancement in Polymer Electrolytes

A significant application of [BMIM][SCN] is as an additive to solid polymer electrolytes (SPEs) to improve their ionic conductivity. SPEs are often limited by their low conductivity at ambient temperatures.

In one study, [BMIM][SCN] was added to a polyethylene (B3416737) oxide (PEO)–sodium perchlorate (NaClO₄) electrolyte system. rsc.org The addition of the ionic liquid was found to reduce the crystallinity of the polymer, as demonstrated by differential scanning calorimetry (DSC), which facilitates greater ionic mobility. rsc.org The research found that the electrolyte containing 30 wt% of [BMIM][SCN] exhibited the maximum ionic conductivity of approximately 5.0 × 10⁻⁴ S/cm at room temperature. rsc.org Fourier-transform infrared (FT-IR) spectroscopy confirmed the interaction between the polymer chains and the salt ion complexes. rsc.org This demonstrates the effectiveness of [BMIM][SCN] in plasticizing the polymer matrix and enhancing the transport of charge carriers. researchgate.netchemicalbook.com

The table below summarizes the enhancement of ionic conductivity in a PEO-based electrolyte upon the addition of [BMIM][SCN].

| Electrolyte Composition | Ionic Conductivity at Room Temperature (S/cm) |

| PEO–NaClO₄ | Baseline (not specified) |

| PEO–NaClO₄ + 30 wt% [BMIM][SCN] | ~5.0 × 10⁻⁴ |

| Data sourced from a study on PEO-NaClO₄ polymer electrolytes. rsc.org |

Electrochemical Behavior of Metal Ions in this compound Media

The unique solvent properties of ionic liquids make them interesting media for studying the electrochemical behavior of metal ions, which is relevant for applications such as electrodeposition and separation processes.

A study of EuCl₃ in [BMIM]Cl investigated the redox behavior using cyclic voltammetry. xmu.edu.cn It was found that the Eu³⁺ ion undergoes a single-step, one-electron reduction to Eu²⁺. This reaction was determined to be quasi-reversible and controlled by both the electron transfer rate and the diffusion of ions. xmu.edu.cn The diffusion coefficient of Eu³⁺ was observed to increase with temperature, indicating enhanced ionic mobility at higher temperatures. xmu.edu.cn These findings in a similar [BMIM]-based ionic liquid suggest that [BMIM][SCN] could also serve as a suitable medium for studying and utilizing the electrochemical properties of lanthanide ions.

The table below shows the effect of temperature on the diffusion coefficient of Eu³⁺ in [BMIM]Cl.

| Temperature (K) | Diffusion Coefficient of Eu³⁺ (cm²/s) |

| 328 | 3.75 × 10⁻⁹ |

| 348 | 1.32 × 10⁻⁸ |

| Data from a study of EuCl₃ in 1-butyl-3-methylimidazolium chloride. xmu.edu.cn |

Corrosion Inhibition Studies

Imidazolium-based ionic liquids have been widely investigated as corrosion inhibitors for various metals and alloys in acidic environments. They typically function by adsorbing onto the metal surface, forming a protective film that impedes the corrosion process.

While specific studies focusing exclusively on this compound are not prominent, research on closely related compounds highlights the potential of this class of ionic liquids. For example, 1-ethyl-3-methylimidazolium (B1214524) thiocyanate, which shares the same functional anion and imidazolium (B1220033) core, has been shown to be an effective mixed-type corrosion inhibitor for API 5L X52 steel in both H₂SO₄ and HCl solutions. It achieved inhibition efficiencies of 82.9% in sulfuric acid and 77.4% in hydrochloric acid.

Similarly, other [BMIM]-based ionic liquids with different anions, such as 1-butyl-3-methylimidazolium methane (B114726) sulfonate and 1-butyl-3-methylimidazolium hydrogen sulfate, have demonstrated significant corrosion inhibition for mild steel in acidic media, with efficiencies reported to be over 90% under certain conditions. These studies suggest that the adsorption of the imidazolium cation onto the steel surface plays a key role in the inhibition mechanism. The collective findings for these analogous compounds strongly suggest that [BMIM][SCN] would likely exhibit valuable corrosion inhibition properties.

Electrochemical Stability Window Investigations

The electrochemical stability window (ESW) is a critical parameter for electrolytes, defining the potential range within which the electrolyte remains electrochemically inert. For this compound ([BMIM][SCN]), the ESW is determined by the electrochemical limits of its constituent ions: the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation and the thiocyanate (SCN⁻) anion. The reduction of the cation typically sets the cathodic (negative) limit, while the oxidation of the anion determines the anodic (positive) limit.

Research into the precise electrochemical stability window of this compound is not extensively documented in publicly available literature. However, significant insights can be drawn from studies on closely related imidazolium-based ionic liquids, particularly those with the same thiocyanate anion or the same cation with different anions.

Investigations into 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]), a structurally similar ionic liquid, provide valuable information. One study involving cyclic voltammetry (CV) of [EMIM][SCN] in an acetonitrile (B52724) solution with a supporting electrolyte indicated electrochemical instability at the anode. electrochemsci.org This instability was attributed to the oxidation of the thiocyanate anion, leading to the formation of thiocyanogen (B1223195) and subsequently polythiocyanogen. electrochemsci.org

In contrast, other research has suggested that among a selection of cyano-based anions, 1-ethyl-3-methylimidazolium thiocyanate possesses the widest electrochemical window. researchgate.net This highlights that the determination of the ESW can be influenced by experimental conditions, including the choice of working electrode, scan rate, and the presence of impurities. researchgate.netrsc.org For instance, trace amounts of water or halide impurities can significantly reduce the observed electrochemical window. researchgate.net

A commercially available source provides a specific value for the electrochemical window of high-purity 1-ethyl-3-methylimidazolium thiocyanate as 3.2 V. iolitec.de This value serves as a strong reference point for the expected ESW of its butyl-substituted analogue, [BMIM][SCN]. The cathodic limit for imidazolium cations (unsubstituted at the C2 position) is generally understood to be governed by the scission of the C2-H bond. nih.gov The anodic limit is primarily dictated by the oxidation potential of the anion. nih.gov

Theoretical studies using Density Functional Theory (DFT) calculations are also employed to predict the electrochemical windows of ionic liquids. researchgate.net These computational methods can help in understanding the relationship between the molecular structure of the ions and their electrochemical stability. researchgate.net

The following table presents data for the electrochemical stability window of the closely related ionic liquid, 1-ethyl-3-methylimidazolium thiocyanate.

| Ionic Liquid | Electrochemical Window (V) | Method | Source |

| 1-Ethyl-3-methylimidazolium thiocyanate | 3.2 | Not Specified | IoLiTec iolitec.de |

| 1-Ethyl-3-methylimidazolium based ILs with cyano-anions | ~3.0 | Cyclic Voltammetry | researchgate.net |

Catalytic Applications and Reaction Media Studies Utilizing 1 Butyl 3 Methylimidazolium Thiocyanate

Solvent for Organic Chemical Reactions

As a solvent, 1-butyl-3-methylimidazolium thiocyanate (B1210189) exhibits a unique set of properties that make it a suitable medium for various organic chemical reactions. Its negligible vapor pressure and thermal stability are characteristic of ionic liquids, offering advantages over volatile organic solvents. It has been identified as an effective alternative to conventional entrainers in the extractive distillation process for separating mixtures like cyclohexane (B81311) and benzene (B151609).

Furthermore, [BMIM][SCN] has shown utility in extractive desulfurization of liquid fuels. In one study, it was used to remove dibenzothiophene (B1670422) from n-dodecane, achieving a removal efficiency of 86.5% with a 1:1 mass ratio at 30°C within 30 minutes under mild conditions. nih.gov The polarizable nature of the thiocyanate anion also allows [BMIM][SCN] to exhibit a high degree of solubility for certain lithium salts, such as lithium perchlorate (B79767) (LiClO₄) and N-lithiotrifluoromethanesulfonimide (LiTFSI), which is a valuable property in the development of electrolytes for battery applications.

Role as a Catalyst in Chemical Transformations

Beyond its role as a solvent, 1-butyl-3-methylimidazolium thiocyanate can function as a catalyst or promoter in specific chemical transformations. The utility of ionic liquids has expanded from being solely reaction media to performing as catalysts and reagents. researchgate.net In this context, [BMIM][SCN] has been employed as a promoter in multicomponent reactions (MCRs). For instance, it facilitates the one-pot synthesis of pyrido[1,2-c] researchgate.netresearchgate.netresearchgate.netthiadiazin-4-ones and thiazolo[3,2-c] researchgate.netresearchgate.netresearchgate.netthiadiazin-4-ones. researchgate.netresearchgate.net In these syntheses, the ionic liquid not only serves as the reaction medium but also actively promotes the reaction, leading to high product yields under ambient, aqueous conditions. researchgate.net

Task-Specific Ionic Liquid (TSIL) for Organic Synthesis

The defining feature of this compound in synthetic chemistry is its function as a Task-Specific Ionic Liquid (TSIL). researchgate.net In a TSIL, a specific functional group is covalently tethered to the cation or, as in this case, is an integral part of the anion. This design imparts a specific chemical reactivity to the ionic liquid, allowing it to act as both a solvent and a reagent. The thiocyanate (SCN⁻) anion in [BMIM][SCN] is not an inert spectator but a nucleophile that can be directly delivered to a substrate, simplifying reaction procedures and often enhancing reactivity. researchgate.net

A primary application of [BMIM][SCN] as a TSIL is in the conversion of alkyl halides to the corresponding alkyl thiocyanates. researchgate.net In this process, [BMIM][SCN] serves as both the reaction medium and the source of the thiocyanate nucleophile. The reaction proceeds through a simple thiocyanate-halide exchange at room temperature. researchgate.net This method offers a significant advantage over traditional methods that may require harsher conditions or less stable thiocyanating agents. researchgate.net The process is efficient and allows for simple product isolation via extraction. researchgate.net

Table 1: Synthesis of Alkyl Thiocyanates from Alkyl Halides using [BMIM][SCN]

This table shows the conversion of various alkyl halides into their corresponding thiocyanates, demonstrating the utility of this compound as a task-specific ionic liquid that acts as both solvent and reagent. The reactions are noted for proceeding efficiently at room temperature.

| Substrate (Alkyl Halide) | Product (Alkyl Thiocyanate) | Reaction Condition | Reported Yield |

|---|---|---|---|

| Benzyl Bromide | Benzyl Thiocyanate | Room Temperature | Excellent |

| n-Butyl Bromide | n-Butyl Thiocyanate | Room Temperature | Excellent |

| Allyl Bromide | Allyl Thiocyanate | Room Temperature | Excellent |

| n-Octyl Bromide | n-Octyl Thiocyanate | Room Temperature | Excellent |

While [BMIM][SCN] is well-established as an excellent thiocyanating reagent for nucleophilic substitution reactions, its application in hydrothiocyanation reactions—the addition of the elements of thiocyanic acid (H-SCN) across a double or triple bond—is also noted. Research has pointed to the efficient hydrothiocyanation of chalcogens in a one-pot reaction using this ionic liquid. researchgate.net However, detailed studies and specific examples in the broader context of alkene and alkyne hydrothiocyanation are less extensively documented in the reviewed scientific literature compared to its use in substitution reactions.

Catalyst Recycling and Reusability in this compound Systems

A key advantage of using ionic liquids in chemical processes is their potential for recycling and reuse, which aligns with the principles of green chemistry. Systems utilizing this compound have demonstrated excellent reusability.

In extractive desulfurization of liquid fuel, [BMIM][SCN] could be reused for five consecutive cycles without a significant decrease in its activity. nih.gov This high level of recyclability is crucial for the economic viability and environmental footprint of the process.

Furthermore, in the synthesis of alkyl thiocyanates from alkyl halides, the recycling process is particularly elegant. After the reaction and extraction of the desired alkyl thiocyanate product, the remaining ionic liquid is a 1-butyl-3-methylimidazolium halide. This byproduct can be isolated and subsequently used to re-synthesize the original [BMIM][SCN], creating a closed-loop system. researchgate.net

Table 2: Reusability of [BMIM][SCN] in Extractive Desulfurization

This table illustrates the consistent performance of this compound over multiple cycles in the extractive desulfurization of a model liquid fuel containing dibenzothiophene. The data show that the ionic liquid maintains high efficiency, making it a robust and recyclable solvent for this application. nih.gov

| Recycle Number | Desulfurization Efficiency (%) | Observation |

|---|---|---|

| 1 (Fresh) | 86.5% | Initial high efficiency |

| 2 | Maintained | No significant decrease in activity |

| 3 | Maintained | No significant decrease in activity |

| 4 | Maintained | No significant decrease in activity |

| 5 | Maintained | Demonstrates excellent reusability |

Separation and Extraction Processes Employing 1 Butyl 3 Methylimidazolium Thiocyanate

Extractive Distillation for Azeotropic Mixtures

Extractive distillation is a specialized distillation process used for separating mixtures of components with close boiling points or those that form azeotropes. aip.orgaastu.edu.et In this technique, a high-boiling, stable solvent, known as an entrainer, is introduced to the mixture. aip.org The entrainer interacts differently with the components of the feed, altering their relative volatilities and allowing for their separation through conventional distillation. aip.orgaastu.edu.et Ionic liquids, including 1-butyl-3-methylimidazolium thiocyanate (B1210189), are increasingly investigated as entrainers due to their potential to offer higher selectivity and process efficiency compared to conventional molecular solvents. aip.orgresearchgate.net

Cyclohexane (B81311) and Benzene (B151609) Separation

The separation of cyclohexane and benzene is a critical but difficult process in the petrochemical industry, primarily because they form a minimum boiling azeotrope and have very close boiling points. aip.orgresearchgate.netmdpi.com Conventional distillation is therefore ineffective. aip.org Research has demonstrated that 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) can be effectively used as an entrainer to overcome this separation challenge. aip.orgchemicalbook.comsigmaaldrich.com

The addition of [BMIM][SCN] to the cyclohexane-benzene system breaks the azeotrope and significantly increases the relative volatility of cyclohexane to benzene. aip.orgresearchgate.net This effect was studied using isothermal Vapor-Liquid Equilibrium (VLE) data for the ternary system of benzene, cyclohexane, and [BMIM][SCN] at 353.15 K. aip.org The results showed that [BMIM][SCN] enhances the separation more effectively than traditional industrial solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO). aip.org The increased relative volatility means that cyclohexane can be more easily removed from the top of the distillation column, while benzene remains mixed with the ionic liquid at the bottom.

Relative Volatility of Cyclohexane to Benzene with Different Entrainers

| Entrainer | Relative Volatility (α) of Cyclohexane to Benzene | Reference |

|---|---|---|

| [BMIM][SCN] | Higher than DMSO and DMF | aip.org |

| Dimethylsulfoxide (DMSO) | Lower than [BMIM][SCN] | aip.org |

| Dimethylformamide (DMF) | Lower than [BMIM][SCN] | aip.org |

Extractive Desulfurization of Liquid Fuels

Stringent environmental regulations mandating lower sulfur content in liquid fuels have driven research into more effective desulfurization methods. acs.orgnih.gov While hydrodesulfurization (HDS) is the conventional industrial method, it is less effective for removing refractory aromatic sulfur compounds like thiophene (B33073) and its derivatives. acs.orgaiche.org Extractive desulfurization (EDS) using ionic liquids has gained attention as a promising alternative that operates under milder conditions of temperature and pressure. aiche.orgnih.gov

This compound has been identified as a novel and effective extractant for the EDS of liquid fuels. nih.govresearchgate.net The extraction process relies on the preferential dissolution of sulfur-containing compounds from the fuel phase into the ionic liquid phase.

Removal of Dibenzothiophene (B1670422)

Dibenzothiophene (DBT) is a particularly stubborn sulfur compound found in diesel and other fuel oils. acs.org Studies investigating the efficacy of [BMIM][SCN] for removing DBT from a model liquid fuel (n-dodecane) have shown significant success. nih.govresearchgate.net

In one study, the use of [BMIM][SCN] resulted in an 86.5% removal of dibenzothiophene. nih.gov This was achieved under mild process conditions with a 1:1 mass ratio of the model fuel to the ionic liquid, a duration of 30 minutes, and a temperature of 30°C. nih.gov Further research confirmed the high efficiency of [BMIM][SCN], noting that the extraction efficiency is influenced by the interaction between the π-electrons of the aromatic sulfur compound and the ionic liquid's components. acs.org An important advantage is the recyclability of the ionic liquid; [BMIM][SCN] could be reused for five cycles without a significant loss in its desulfurization activity. nih.govresearchgate.net

Extractive Desulfurization of Dibenzothiophene (DBT) using [BMIM][SCN]

| Parameter | Value/Condition | Reference |

|---|---|---|

| Ionic Liquid | This compound ([BMIM][SCN]) | nih.govresearchgate.net |

| Model Fuel | DBT in n-dodecane | nih.gov |

| Mass Ratio (Fuel:IL) | 1:1 | nih.gov |

| Temperature | 30 °C | nih.gov |

| Time | 30 minutes | nih.gov |

| Removal Efficiency | 86.5% | nih.gov |

| Recyclability | Up to 5 times with no significant decrease in activity | nih.govresearchgate.net |

Extraction of Valuable Metals from Ores

The application of ionic liquids extends to the field of hydrometallurgy, where they are explored as alternative solvents for extracting valuable metals from ores and waste materials. chemimpex.commmu.ac.uk These processes are critical for resource recovery in the mining industry. chemimpex.com this compound has been identified as a chemical that plays a crucial role in these extraction processes, helping to improve the efficiency of recovering valuable metals. chemimpex.com While specific process details for [BMIM][SCN] are part of ongoing research, its inclusion in studies focused on metal extraction highlights its potential as a key component in developing more efficient and possibly more environmentally benign hydrometallurgical circuits. chemimpex.com

Extraction and Separation of Biomolecules

Aqueous biphasic systems (ABS) offer an effective method for the extraction and purification of biomolecules, such as proteins and polysaccharides. nih.gov These systems involve partitioning the target molecules between two immiscible aqueous phases. nih.gov Ionic liquids are increasingly used to form these systems.

This compound has been specifically studied for its interactions with and potential to separate biomolecules. mdpi.comresearchgate.net For instance, research on the structural changes of protein fragments in aqueous solutions of [BMIM][SCN] provides insight into the fundamental interactions that govern separation selectivity. researchgate.net In more applied studies, 1-butyl-3-methylimidazolium-based ionic liquids have been successfully used to fractionate biomass. mdpi.com In one example, brown algae (Fucus vesiculosus) was treated with a [bmim]-based ionic liquid to achieve a near-complete dissolution of the plant material, which then allowed for the separate isolation of a polysaccharide mixture (containing alginates, cellulose (B213188), and fucoidan) and polyphenols (phlorotannins). mdpi.com This demonstrates the potential of [BMIM][SCN] and related ionic liquids in biorefinery applications for the sustainable production of valuable biochemicals. mdpi.com

Advanced Materials Science Applications of 1 Butyl 3 Methylimidazolium Thiocyanate

Development of Polymer Electrolytes for Electrochemical Devices

Solid polymer electrolytes (SPEs) are a critical component in the development of safer and more reliable electrochemical devices, such as batteries and supercapacitors. The incorporation of ionic liquids like 1-butyl-3-methylimidazolium thiocyanate (B1210189) into polymer matrices has been shown to significantly enhance their ionic conductivity.

In a study involving polyethylene (B3416737) oxide (PEO)–sodium perchlorate (B79767) (NaClO4) based electrolytes, the addition of [BMIM]SCN was found to substantially increase the ionic conductivity. The maximum conductivity was achieved with the addition of 30 wt% of the ionic liquid, reaching approximately 5.0 × 10⁻⁴ S/cm at room temperature. researchgate.net This enhancement is attributed to the dual role of the ionic liquid: it increases the number of mobile charge carriers and simultaneously reduces the crystallinity of the PEO matrix, which facilitates faster ion transport. researchgate.netresearchgate.net Differential scanning calorimetry (DSC) analysis confirmed that the addition of [BMIM]SCN lowers the crystallinity of the polymer, a crucial factor for improving the mobility of ions within the electrolyte. researchgate.netresearchgate.net The thiocyanate anion is noted for its low cost, low viscosity, and non-hazardous nature, making it an attractive component for these systems. researchgate.net Furthermore, [BMIM]SCN demonstrates a high capability for dissolving lithium salts, which is attributed to the polarizable nature of the thiocyanate anion. chemicalbook.com

| Property | PEO-NaClO₄ | PEO-NaClO₄ + 10 wt% [BMIM]SCN | PEO-NaClO₄ + 30 wt% [BMIM]SCN |

| Ionic Conductivity (S/cm) at Room Temperature | Low (baseline) | Increased | ~5.0 × 10⁻⁴ |

| Crystallinity | Higher | Reduced | Significantly Reduced |

This table presents data on the effect of 1-butyl-3-methylimidazolium thiocyanate on the properties of PEO-NaClO₄ polymer electrolytes.

Synthesis and Characterization of New Material Formulations

The synthesis of this compound itself is a key aspect of its application, and its thorough characterization is fundamental to understanding its behavior in various material formulations. [BMIM]SCN has been synthesized and its molecular structure confirmed using techniques such as Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR). nih.gov

Further characterization has provided insights into its physicochemical properties. Thermal analysis shows its stability over a range of temperatures, while measurements of conductivity, moisture content, and viscosity are crucial for its application in fields like extractive desulfurization of liquid fuels. nih.gov For instance, in the removal of dibenzothiophene (B1670422) from n-dodecane, [BMIM]SCN demonstrated an 86.5% removal efficiency at a 1:1 mass ratio within 30 minutes at 30°C. nih.gov

| Property | Value |

| Molecular Formula | C₉H₁₅N₃S |

| Molecular Weight | 197.30 g/mol nih.gov |

| Form | Liquid |

| Viscosity | Varies with temperature |

| Thermal Stability | Stable under typical processing conditions |

This table summarizes key physicochemical properties of this compound.

Dispersants for Nanomaterials (e.g., Graphite Nanoplatelets)

The effective dispersion of nanomaterials within a matrix is crucial for realizing the enhanced properties of the resulting nanocomposites. Ionic liquids, including those based on the 1-butyl-3-methylimidazolium cation, have been identified as effective dispersing agents for various carbon nanomaterials, such as carbon nanotubes (CNTs) and graphenes. techconnect.org The unique tenside-like character of ionic liquids allows them to stabilize nanoparticles and prevent agglomeration. techconnect.org

While specific studies on [BMIM]SCN for graphite nanoplatelet dispersion are emerging, research on related imidazolium (B1220033) salts provides strong evidence of their efficacy. For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) has been shown to be a highly efficient dispersant for single-walled carbon nanotubes (SWCNTs). rsc.orgrsc.org The mechanism involves non-covalent interactions between the ionic liquid and the surface of the nanomaterial, which helps to overcome the strong van der Waals forces that cause aggregation. rsc.org This ability to create stable dispersions is a key step in the fabrication of advanced polymer composites with improved mechanical, thermal, and electrical properties. mdpi.com

Epoxy Crosslinkers

In the field of thermosetting polymers, 1-butyl-3-methylimidazolium salts have been investigated as latent catalysts for the curing of epoxy resins, particularly in anhydride-cured systems. researchgate.net These ionic liquids can act as effective catalysts, influencing the curing process and the final properties of the polymer. Research has shown that [BMIM]SCN exhibits high catalytic activity in the polymerization of epoxy resins. acs.org

A study on various 1-butyl-3-methylimidazolium salts (with anions such as Br⁻, BF₄⁻, PO₄³⁻, and HSO₄⁻) as catalysts for the curing of an epoxy resin with isomethyltetrahydrophthalic anhydride revealed that the catalytic activity is anion-dependent. researchgate.net While 1-butyl-3-methylimidazolium bromide was found to be the most active in that particular study, the results highlight the potential of this class of ionic liquids to control the curing reaction, potentially leading to polymers with improved heat resistance and mechanical properties compared to those cured with traditional tertiary amines. researchgate.net The glass transition temperatures (Tg) of epoxy resins cured with imidazolium-based ionic liquids, including those with a thiocyanate anion, have been reported to be in the range of 420–454 K. nih.gov

| Catalyst | Curing Temperature Onset (°C) |

| 1-methylimidazole (B24206) | ~120 |

| 1-butyl-3-methylimidazolium bromide | ~110 |

This table provides a comparison of the catalytic activity of a traditional catalyst versus a 1-butyl-3-methylimidazolium salt in an epoxy-anhydride system, based on available research.

Biopolymer Processing and Dissolution

The dissolution of natural biopolymers like cellulose (B213188) and chitin is a significant challenge due to their extensive hydrogen-bonding networks. Imidazolium-based ionic liquids have been recognized as powerful solvents capable of disrupting these networks and dissolving biopolymers for subsequent processing into films, fibers, and other materials. researchgate.netresearchgate.netmdpi.com

While much of the research has focused on acetate (B1210297) and chloride anions, the thiocyanate anion has also been shown to be effective, particularly in solubilizing proteins. researchgate.netnih.gov The highly denaturing nature of the thiocyanate anion allows it to effectively break down the complex structures of proteins, leading to their dissolution. umass.edu This capability suggests that [BMIM]SCN could be a potent solvent for a range of biopolymers, enabling new pathways for the creation of advanced biomaterials. The dissolution process in imidazolium-based ionic liquids is generally considered non-derivatizing, meaning the chemical structure of the biopolymer is largely preserved and can be regenerated. researchgate.net

Zeolitic Imidazolate Framework (ZIF) Synthesis

Zeolitic imidazolate frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) with promising applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net Ionic liquids are increasingly being used in the synthesis and modification of ZIFs. researchgate.netaip.org

This compound has been successfully used in the post-synthesis modification of ZIF-8. researchgate.net The incorporation of [BMIM]SCN into the ZIF-8 structure was shown to significantly enhance its performance in gas separation. Specifically, the ideal selectivity for CO₂/CH₄ separation was increased by approximately 2.6 times, and the ideal selectivity for CO₂/N₂ was increased fourfold compared to the unmodified ZIF-8. researchgate.net This improvement is attributed to the favorable interactions between CO₂ and the thiocyanate anion within the framework. While other imidazolium-based ionic liquids have been used as solvents and templates in the primary synthesis of ZIFs like ZIF-4, the targeted modification with [BMIM]SCN demonstrates a powerful strategy for tuning the functional properties of these porous materials. aip.orgaip.org

| Gas Pair | Pristine ZIF-8 Selectivity | [BMIM][SCN]/ZIF-8 Selectivity | Improvement Factor |

| CO₂/CH₄ | Baseline | ~2.6 times higher | 2.6x |

| CO₂/N₂ | Baseline | ~4 times higher | 4.0x |

This table illustrates the enhanced gas separation selectivity of ZIF-8 after modification with this compound.

Environmental Impact, Toxicology, and Sustainability Research of 1 Butyl 3 Methylimidazolium Thiocyanate

Environmental Fate and Transport Studies

The environmental fate and transport of 1-Butyl-3-methylimidazolium thiocyanate (B1210189) are governed by the properties of its constituent ions: the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the thiocyanate (SCN⁻) anion.

The [Bmim]⁺ cation, being a salt, is non-volatile, which significantly reduces its atmospheric transport compared to volatile organic compounds (VOCs). researchgate.netmudring.org Its primary route into the environment would be through liquid effluent or accidental spills. nih.govacs.org In aquatic systems, the [Bmim]⁺ cation is water-soluble and can be transported with water currents. Studies on related imidazolium (B1220033) ionic liquids suggest that the cation can be adsorbed by extracellular polymeric substances (EPS) in microbial communities, which can influence its mobility and bioavailability. acs.org The interaction of the [Bmim]⁺ cation with soil and sediment particles is also a key factor in its environmental transport, although specific studies on [BMIM]SCN are limited.

The thiocyanate anion (SCN⁻) is also water-soluble and would be expected to be mobile in aquatic environments. However, its fate is also influenced by chemical and biological processes. Safety data sheets for [BMIM]SCN advise preventing its release into drains and the environment, indicating its potential for environmental contamination. sigmaaldrich.com

Table 1: Factors Influencing the Environmental Fate and Transport of 1-Butyl-3-methylimidazolium Thiocyanate

| Factor | Influence on [Bmim]⁺ Cation | Influence on SCN⁻ Anion |

| Volatility | Negligible, limiting atmospheric transport. researchgate.netmudring.org | Negligible as part of the ionic liquid. |